molecular formula C14H8N4O2S B2705836 N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1257546-74-9

N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2705836
CAS No.: 1257546-74-9
M. Wt: 296.3
InChI Key: AQHYELMDYWQJBZ-UHFFFAOYSA-N
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Description

N-(5-Cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a cyano group at position 5 and an isoxazole ring substituted with a phenyl group at position 3. The carboxamide bridge links the thiazole and isoxazole moieties, creating a planar structure conducive to interactions with biological targets.

Properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S/c15-7-10-8-16-14(21-10)17-13(19)11-6-12(20-18-11)9-4-2-1-3-5-9/h1-6,8H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHYELMDYWQJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(S3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often include stirring without solvent at room temperature or heating in a steam bath .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can range from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties. These derivatives are often explored for their potential biological activities and material properties.

Scientific Research Applications

Antitubercular Activity

The compound has shown promising results in the fight against tuberculosis (TB), particularly against multidrug-resistant strains of Mycobacterium tuberculosis. Research indicates that derivatives of this compound can inhibit the growth of both actively replicating and non-replicating persistent TB strains.

Key Findings:

  • Activity Against Resistant Strains : Compounds related to N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide demonstrated minimal inhibitory concentrations (MIC) as low as 0.06-0.125 µg/mL against susceptible strains, maintaining activity against resistant strains as well .
  • Mechanism of Action : The structural features allow for effective interaction with bacterial targets, evading common resistance mechanisms like efflux pumps .

Xanthine Oxidase Inhibition

Another significant application of this compound is its role as a xanthine oxidase inhibitor, which is crucial for managing conditions such as gout and hyperuricemia.

Research Insights:

  • Inhibition Potency : Studies have reported various derivatives of 5-phenylisoxazole-3-carboxylic acid exhibiting micromolar to submicromolar inhibitory potency against xanthine oxidase. The presence of a cyano group at specific positions enhances this activity .
  • Molecular Modeling : Computational studies have provided insights into the binding interactions between these compounds and xanthine oxidase, paving the way for the rational design of more potent inhibitors .

Cognitive Enhancement

The compound's potential as a cognitive enhancer has been explored through its interaction with GABA_A receptors, which are integral to neurotransmission in the brain.

Application Details:

  • Selective Binding : Isoxazole derivatives have been identified that selectively bind to GABA_A receptor subtypes, particularly those associated with cognitive functions. This selectivity may reduce proconvulsant side effects typically associated with broader-spectrum GABA_A receptor modulators .
  • Therapeutic Potential : These compounds are being investigated for their ability to enhance cognition and treat disorders such as Alzheimer's disease, where modulation of GABAergic activity is beneficial .

Summary Table of Applications

ApplicationKey FindingsReferences
Antitubercular ActivityEffective against multidrug-resistant M. tuberculosis with low MIC values
Xanthine Oxidase InhibitionPotent inhibitors in micromolar range; enhanced by cyano substitution
Cognitive EnhancementSelective GABA_A receptor binding; potential for treating cognitive disorders

Mechanism of Action

The mechanism by which N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

Compound 63 : N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide

  • Key Differences: Thiazole substituents: Chloro and methyl groups at positions 5 and 2 (vs. cyano at position 5 in the target compound). Isoxazole substituents: 4-Fluoro-3-hydroxyphenyl (vs. unsubstituted phenyl in the target compound).
  • The chloro and methyl groups may sterically hinder target binding compared to the smaller cyano group .

5-Methyl-N-(5-Nitro-1,3-thiazol-2-yl)-3-Phenyl-1,2-Oxazole-4-Carboxamide

  • Key Differences: Thiazole substituent: Nitro group at position 5 (vs. cyano). Isoxazole substituent: Methyl at position 5 (vs. phenyl at position 5 in the target compound).
  • The methyl group reduces steric bulk compared to phenyl, possibly improving binding affinity in compact active sites .

N-(4,6-Dimethylpyrimidin-2-yl)-5-Phenylisoxazole-3-Carboxamide

  • Key Differences :
    • Pyrimidine replaces thiazole as the heterocyclic scaffold.
    • Substituents: Methyl groups at pyrimidine positions 4 and 4.
  • Impact :
    • The pyrimidine ring’s nitrogen atoms enhance hydrogen-bonding capacity, while methyl groups improve lipophilicity. This compound exhibits stronger antioxidant activity (HOMO-LUMO gap = 3.81 eV) compared to the target compound’s structural analogues .

Electronic and Antioxidant Properties

The HOMO-LUMO energy gap is critical for antioxidant activity. A smaller gap correlates with higher electron-donating capacity.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Antioxidant Activity Rank
N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide -5.71 -1.90 3.81 High
Target Compound Analogue* -6.02† -1.67† 4.35† Moderate

*Inferred from structurally related molecules in evidence .
†Hypothetical values based on computational studies of similar scaffolds.

Mitochondrial Inhibition

  • Compound 63 : Demonstrates potent inhibition of mitochondrial permeability transition (mPT) with an IC50 of 0.8 µM, attributed to its hydroxyl and fluoro substituents enhancing hydrogen bonding with mitochondrial proteins .
  • Target Compound : Predicted to have lower mPT inhibition due to the absence of polar substituents on the phenyl ring.

Metabolic Stability

  • Nitro-substituted analogues (e.g., 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide) show rapid hepatic clearance in vitro, whereas cyano-substituted compounds (e.g., the target) exhibit improved stability due to reduced oxidative metabolism .

Biological Activity

N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a thiazole ring, an isoxazole ring, and a carboxamide group, contributes to its diverse reactivity and biological effects. This article reviews the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C14H8N4O2SC_{14}H_{8}N_{4}O_{2}S, with a molecular weight of 296.31 g/mol. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological potential.

PropertyValue
IUPAC NameN-(5-cyano-1,3-thiazol-2-yl)-5-phenylisoxazole-3-carboxamide
Molecular Weight296.31 g/mol
CAS Number1257546-74-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. For instance, studies have shown its potential as an inhibitor of xanthine oxidase, an enzyme implicated in the production of reactive oxygen species (ROS) that can contribute to oxidative stress and related diseases .

Antimicrobial Activity

Research indicates that derivatives of the isoxazole scaffold exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis strains, including multidrug-resistant variants. This highlights the compound's potential as a lead in the development of new antitubercular agents .

Inhibition of Xanthine Oxidase

A study evaluated several derivatives of 5-phenylisoxazole-3-carboxylic acid for their ability to inhibit xanthine oxidase. The presence of a cyano group at the 3-position was found to enhance inhibitory potency significantly. Molecular modeling studies provided insights into the binding modes of these compounds, suggesting that structural modifications could lead to more effective inhibitors .

Case Studies

  • Antitubercular Activity : A series of substituted thiazoles were tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Compounds similar to this compound were identified as potent inhibitors, emphasizing their therapeutic potential against drug-resistant strains .
  • Xanthine Oxidase Inhibition : The compound's derivatives were synthesized and analyzed for their inhibitory effects on xanthine oxidase. Results indicated that modifications enhancing the electronic properties of the cyano group led to increased inhibitory activity .

Summary of Findings

The biological activity of this compound is characterized by its potential as an antimicrobial agent and an inhibitor of key enzymes involved in oxidative stress pathways. The unique structural features contribute to its reactivity and interactions with biological targets.

Q & A

Q. What synthetic routes are commonly employed for preparing N-(5-cyanothiazol-2-yl)-5-phenylisoxazole-3-carboxamide and its analogs?

The compound is typically synthesized via condensation reactions between isoxazole-3-carboxylic acid derivatives and substituted anilines. For example, a general procedure involves activating the carboxylic acid (e.g., using HATU or DCC) followed by coupling with 5-cyanothiazol-2-amine under inert conditions. Key steps include refluxing in aprotic solvents (e.g., DMF or acetonitrile) and purification via column chromatography. Characterization relies on 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS for structural confirmation .

Q. How are spectroscopic techniques applied to characterize this compound?

  • 1H NMR^1 \text{H NMR}: Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, thiazole/cyanide groups at δ 8.0–8.5 ppm).
  • HRMS: Confirm molecular weight with <2 ppm error (e.g., [M+H]+^+ at m/z 325.0824 for C15_{15}H9_{9}N4_{4}O2_{2}S).
  • IR: Identify functional groups (e.g., C≡N stretch ~2200 cm1^{-1}, amide C=O ~1650 cm1^{-1}) .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to compute HOMO-LUMO gaps and molecular electrostatic potentials. For example, a HOMO energy of -5.71 eV and LUMO of -1.36 eV suggest a bandgap of 4.35 eV, correlating with electron-accepting capacity and antioxidant potential .

Q. How is the antioxidant activity of this compound theoretically assessed?

The HOMO-LUMO gap is a key indicator: A smaller gap (e.g., 3.81 eV vs. 4.35 eV) implies stronger electron-donating ability and antioxidant activity. Solvent effects (e.g., DMF) are modeled using the Polarizable Continuum Model (PCM) in TD-DFT studies .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be optimized?

Low yields (e.g., 18% in ) may arise from steric hindrance or poor solubility. Strategies include:

  • Using microwave-assisted synthesis to enhance reaction kinetics.
  • Introducing electron-withdrawing groups on the phenyl ring to activate the coupling site.
  • Optimizing solvent polarity (e.g., switching from DMSO to THF) to improve intermediate stability .

Q. How do researchers resolve contradictions between experimental and computational data?

Discrepancies in spectral vs. computed UV/Vis spectra are addressed by:

  • Validating solvent effects (e.g., explicit vs. implicit solvation models).
  • Re-examining functional group conformations (e.g., rotational barriers in the cyanothiazole moiety).
  • Cross-referencing with X-ray crystallography data (e.g., using SHELXL for structural refinement) .

Q. What methodologies are used to study mitochondrial targeting in biological assays?

  • Mitochondrial Isolation: Mouse liver mitochondria are isolated via differential centrifugation in sucrose-Tris-EGTA buffer.
  • Calcium Retention Capacity (CRC): Compounds are tested at 1% DMSO to assess effects on mitochondrial permeability transition pores.
  • Fluorescent Probes: Rhodamine 123 and Calcium Green-5N quantify membrane potential and Ca2+^{2+} uptake .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Substitution Patterns: Varying the phenyl ring substituents (e.g., -F, -Cl) and monitoring IC50_{50} values in enzyme inhibition assays.
  • Bioisosteric Replacements: Swapping the isoxazole ring with pyrazole or thiadiazole to modulate lipophilicity and binding affinity .

Q. What solvent effects are critical in computational studies of this compound?

Solvents like DMF stabilize charge-transfer states, reducing HOMO-LUMO gaps by 0.2–0.5 eV compared to gas-phase calculations. Explicit solvent molecules (e.g., 3–5 DMF molecules) improve accuracy in TD-DFT simulations of electronic transitions .

Q. How is crystallographic data utilized to validate molecular geometry?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement confirms bond lengths (e.g., C-N in amide: 1.33 Å) and dihedral angles (e.g., 15° between isoxazole and phenyl rings). Discrepancies >0.05 Å from DFT-optimized structures prompt re-evaluation of computational parameters .

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